

In Vitro Dissolution Testing Protocols for Oxaydo (Oxycodone HCl) Immediate-Release Tablets

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Compound of Interest

Compound Name: **Oxaydo**

Cat. No.: **B3026203**

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Application Note and Protocols for Researchers and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro dissolution testing of **Oxaydo** (oxycodone hydrochloride), an immediate-release oral tablet. The methodologies outlined are synthesized from U.S. Food and Drug Administration (FDA) guidance documents and United States Pharmacopeia (USP) general chapters, providing a robust framework for formulation development, quality control, and bioequivalence studies.

Oxaydo is an opioid agonist indicated for the management of acute and chronic pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate. As an immediate-release formulation, ensuring rapid and complete dissolution is critical to its therapeutic efficacy and safety profile. The following protocols are designed to assess the in vitro release characteristics of **Oxaydo** tablets under various conditions, including a simulated gastric environment and in the presence of alcohol to evaluate the potential for dose dumping.

Data Presentation

The following tables summarize the key parameters for the in vitro dissolution testing of immediate-release oxycodone HCl tablets.

Table 1: Standard Dissolution Testing Parameters for Immediate-Release Oxycodone HCl Tablets

Parameter	Condition	Source
Apparatus	USP Apparatus 1 (Basket)	[1]
Rotation Speed	100 rpm	[1]
Dissolution Medium	900 mL of 0.1 N Hydrochloric Acid (HCl)	[1]
Temperature	37 ± 0.5 °C	
Sampling Times	15, 30, 45, and 60 minutes	[1]
Analytical Method	High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry	[2][3]

Table 2: Alcohol-Induced Dose Dumping Study Parameters for Immediate-Release Oxycodone HCl Tablets

Parameter	Condition	Source
Apparatus	USP Apparatus 1 (Basket)	[1]
Rotation Speed	100 rpm	[1]
Dissolution Media	900 mL of 0.1 N HCl with:- 0% Ethanol (Control)- 5% Ethanol (v/v)- 20% Ethanol (v/v)- 40% Ethanol (v/v)	[1]
Temperature	37 ± 0.5 °C	
Sampling Times	Every 15 minutes for a total of 2 hours	[1]
Analytical Method	High-Performance Liquid Chromatography (HPLC)	[3]

Table 3: Acceptance Criteria for Immediate-Release Solid Oral Dosage Forms

Timepoint	Percentage Dissolved (Q)	Source
30 minutes	Not less than 80%	[4]

Experimental Protocols

The following are detailed methodologies for conducting the in vitro dissolution testing of **Oxaydo** tablets.

Protocol 1: Standard In Vitro Dissolution Test

Objective: To assess the dissolution profile of **Oxaydo** tablets in a simulated gastric fluid.

Materials:

- **Oxaydo** (oxycodone HCl) tablets
- 0.1 N Hydrochloric Acid (HCl)
- USP Apparatus 1 (Baskets)
- Dissolution tester
- Water bath maintained at 37 ± 0.5 °C
- Calibrated timers
- Syringes with cannula filters (e.g., 0.45 μ m PVDF)
- HPLC or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Oxycodone HCl reference standard

Procedure:

- Prepare 900 mL of 0.1 N HCl dissolution medium for each vessel and allow it to equilibrate to 37 ± 0.5 °C in the dissolution bath.
- Place one **Oxaydo** tablet in each basket of the USP Apparatus 1.
- Lower the baskets into the dissolution vessels, start the rotation at 100 rpm, and begin timing.
- At each specified time point (15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel using a syringe fitted with a cannula filter.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
- Dilute the samples as necessary with the dissolution medium to fall within the calibration range of the analytical instrument.
- Analyze the samples for oxycodone HCl concentration using a validated HPLC or UV-Vis spectrophotometric method.
- Calculate the percentage of the labeled amount of oxycodone HCl dissolved at each time point.

Protocol 2: Alcohol-Induced Dose Dumping Study

Objective: To evaluate the potential for accelerated release of oxycodone from **Oxaydo** tablets in the presence of alcohol.

Materials:

- **Oxaydo** (oxycodone HCl) tablets
- 0.1 N Hydrochloric Acid (HCl)
- Ethanol (USP grade)
- USP Apparatus 1 (Baskets)

- Dissolution tester
- Water bath maintained at 37 ± 0.5 °C
- Calibrated timers
- Syringes with cannula filters (e.g., 0.45 μ m PVDF)
- HPLC system
- Volumetric flasks and pipettes
- Oxycodone HCl reference standard

Procedure:

- Prepare the following dissolution media and equilibrate to 37 ± 0.5 °C:
 - 900 mL of 0.1 N HCl (Control)
 - 900 mL of 0.1 N HCl containing 5% (v/v) ethanol
 - 900 mL of 0.1 N HCl containing 20% (v/v) ethanol
 - 900 mL of 0.1 N HCl containing 40% (v/v) ethanol
- Place one **Oxaydo** tablet in each basket of the USP Apparatus 1 for each dissolution medium.
- Lower the baskets into the respective dissolution vessels, start the rotation at 100 rpm, and begin timing.
- Withdraw a sample from each vessel every 15 minutes for a total of 2 hours.
- Replace the withdrawn volume with an equal volume of the corresponding fresh, pre-warmed dissolution medium.
- Dilute the samples as necessary with the respective dissolution medium.

- Analyze the samples for oxycodone HCl concentration using a validated HPLC method.
- Calculate and compare the dissolution profiles of **Oxaydo** in the different hydroalcoholic media to the control.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the in vitro dissolution testing of **Oxaydo**.



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Caption: Experimental workflow for in vitro dissolution testing of **Oxaydo**.

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